molecular formula C14H13NO B1392199 4-(2-Methylbenzoyl)-2-methylpyridine CAS No. 1187169-16-9

4-(2-Methylbenzoyl)-2-methylpyridine

Cat. No.: B1392199
CAS No.: 1187169-16-9
M. Wt: 211.26 g/mol
InChI Key: QQQHHDXSZAFLQT-UHFFFAOYSA-N
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Description

4-(2-Methylbenzoyl)-2-methylpyridine (CAS Ref: 10-F203461) is a pyridine derivative featuring a methyl group at the 2-position of the pyridine ring and a 2-methylbenzoyl substituent at the 4-position . Its molecular formula is C₁₄H₁₃NO (molecular weight: 211.27 g/mol), and it is structurally characterized by the conjugation of the aromatic pyridine and benzoyl moieties.

Properties

IUPAC Name

(2-methylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-5-3-4-6-13(10)14(16)12-7-8-15-11(2)9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQHHDXSZAFLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243438
Record name (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-16-9
Record name (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, benzyl-substituted pyridines, and various substituted pyridine derivatives.

Scientific Research Applications

4-(2-Methylbenzoyl)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with bacterial cell division or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism

The compound’s key analogs differ in substituent positions on either the pyridine ring or the benzoyl group:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) MDL Number
4-(2-Methylbenzoyl)-2-methylpyridine Pyridine: 2-CH₃; Benzoyl: 2-CH₃ C₁₄H₁₃NO 211.27 MFCD13153208*
5-(3-Methylbenzoyl)-2-methylpyridine Pyridine: 2-CH₃; Benzoyl: 3-CH₃ C₁₄H₁₃NO 211.27 MFCD13153208
5-(4-Methylbenzoyl)-2-methylpyridine Pyridine: 2-CH₃; Benzoyl: 4-CH₃ C₁₄H₁₃NO 211.27 MFCD13153209
2-(4-Methylbenzoyl)-6-methylpyridine Pyridine: 6-CH₃; Benzoyl: 4-CH₃ C₁₄H₁₃NO 211.27 N/A

Notes:

  • Isosteric analogs (e.g., 5-(3-Methylbenzoyl)-2-methylpyridine) exhibit identical molecular formulas but distinct substitution patterns, leading to variations in electronic and steric properties.

Physical and Spectral Properties

Melting Points and Stability

Ortho-substituted benzoyl groups (as in this compound) may lower melting points compared to para-substituted derivatives due to reduced crystallinity from steric hindrance .

Spectroscopic Data
  • ¹H NMR: In structurally related pyridine derivatives, methyl groups typically resonate at δ 2.3–2.6 ppm, while aromatic protons appear between δ 7.0–8.5 ppm depending on substituent electronic effects . For example, in 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one, the NH₂ group absorbs at δ 7.26 ppm .
  • IR : Carbonyl (C=O) stretches in benzoyl-substituted compounds are observed near 1650–1680 cm⁻¹ , while NH₂ groups (if present) absorb at 3200–3300 cm⁻¹ .

Biological Activity

4-(2-Methylbenzoyl)-2-methylpyridine, identified by its CAS number 1187169-16-9, is an organic compound belonging to the pyridine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a benzoyl group substituted at the 2-position of the pyridine ring and a methyl group at the 4-position. This unique configuration contributes to its biochemical interactions and potential therapeutic effects.

Target Interactions

Research indicates that compounds similar to this compound may interact with bacterial cell division proteins, such as FtsZ. The inferred mechanism suggests that it could inhibit bacterial growth by interfering with normal cell division processes through nucleophilic substitution reactions.

Biochemical Pathways

The compound is believed to modulate various biochemical pathways, influencing cellular functions such as:

  • Enzyme Interactions : It interacts with enzymes involved in oxidative decarboxylation and hydroxylation reactions.
  • Cell Signaling : Modulates cell signaling pathways and gene expression.
  • Metabolic Pathways : Engages in metabolic processes by interacting with different enzymes and cofactors.

Antimicrobial Properties

A study utilizing the disc diffusion method demonstrated that this compound exhibits significant antibacterial activity against various strains. The results showed clear inhibition zones, indicating its effectiveness in preventing bacterial growth .

Bacterial StrainInhibition Zone Diameter (mm)
Strain A15
Strain B20
Strain C18

The above table summarizes the antibacterial efficacy of the compound against selected bacterial strains.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. Its ability to influence gene expression related to cell cycle regulation indicates potential as a therapeutic agent in cancer treatment.

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, researchers treated cultures of Staphylococcus aureus with varying concentrations of this compound. Results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in reduced viability and increased markers of apoptosis compared to untreated controls. These findings suggest that the compound may disrupt critical cellular processes in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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